Cas no 1805266-17-4 (4-(Difluoromethyl)-2-methoxy-6-methylpyridine-3-methanol)

4-(ジフルオロメチル)-2-メトキシ-6-メチルピリジン-3-メタノールは、有機合成化学において重要な中間体として機能する化合物です。この物質の特徴は、ピリジン骨格に導入されたジフルオロメチル基とメトキシ基の組み合わせにより、高い反応性と選択性を発揮することです。特に、医薬品や農薬の合成において有用な構造単位を提供します。分子内のヒドロキシメチル基はさらなる誘導体化が可能であり、多様な化学変換の起点となります。また、フッ素原子の存在により、脂溶性や代謝安定性の向上が期待できます。この化合物は、精密有機合成や創薬研究におけるキーインターメディエートとしての価値を有しています。

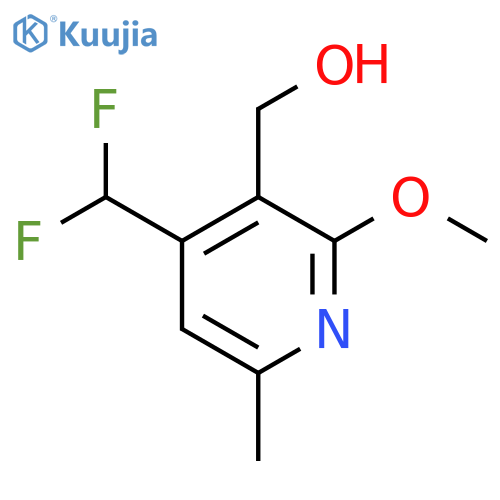

1805266-17-4 structure

商品名:4-(Difluoromethyl)-2-methoxy-6-methylpyridine-3-methanol

CAS番号:1805266-17-4

MF:C9H11F2NO2

メガワット:203.18594956398

CID:4895318

4-(Difluoromethyl)-2-methoxy-6-methylpyridine-3-methanol 化学的及び物理的性質

名前と識別子

-

- 4-(Difluoromethyl)-2-methoxy-6-methylpyridine-3-methanol

-

- インチ: 1S/C9H11F2NO2/c1-5-3-6(8(10)11)7(4-13)9(12-5)14-2/h3,8,13H,4H2,1-2H3

- InChIKey: XUCMYAVMLQZYCY-UHFFFAOYSA-N

- ほほえんだ: FC(C1C=C(C)N=C(C=1CO)OC)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 180

- トポロジー分子極性表面積: 42.4

- 疎水性パラメータ計算基準値(XlogP): 1.3

4-(Difluoromethyl)-2-methoxy-6-methylpyridine-3-methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029020497-250mg |

4-(Difluoromethyl)-2-methoxy-6-methylpyridine-3-methanol |

1805266-17-4 | 95% | 250mg |

$1,058.40 | 2022-04-01 | |

| Alichem | A029020497-500mg |

4-(Difluoromethyl)-2-methoxy-6-methylpyridine-3-methanol |

1805266-17-4 | 95% | 500mg |

$1,600.75 | 2022-04-01 | |

| Alichem | A029020497-1g |

4-(Difluoromethyl)-2-methoxy-6-methylpyridine-3-methanol |

1805266-17-4 | 95% | 1g |

$3,068.70 | 2022-04-01 |

4-(Difluoromethyl)-2-methoxy-6-methylpyridine-3-methanol 関連文献

-

Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952

-

Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

-

Robert A. Hill,Joseph D. Connolly Nat. Prod. Rep., 2020,37, 962-998

-

Claudio Greco,Kate de Mattos-Shipley,Andrew M. Bailey,Nicholas P. Mulholland,Jason L. Vincent,Christine L. Willis,Thomas J. Simpson Chem. Sci., 2019,10, 2930-2939

1805266-17-4 (4-(Difluoromethyl)-2-methoxy-6-methylpyridine-3-methanol) 関連製品

- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)

- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)

- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)

- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)

- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)

- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)

- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)

- 64328-63-8(4-(Hexyloxy)benzohydrazide)

- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)

- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量